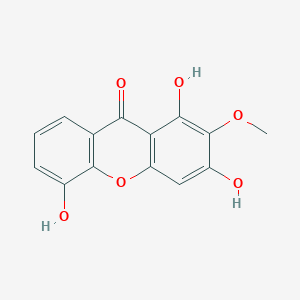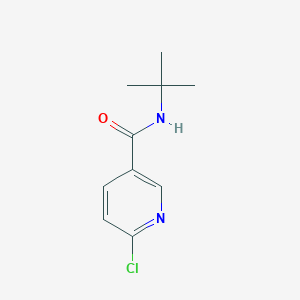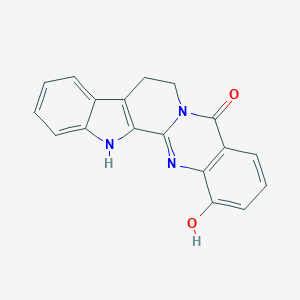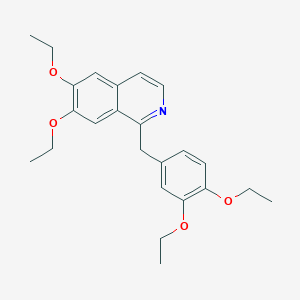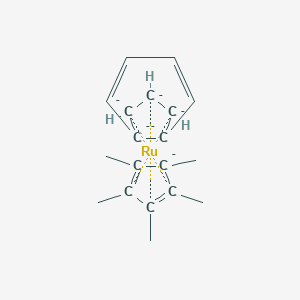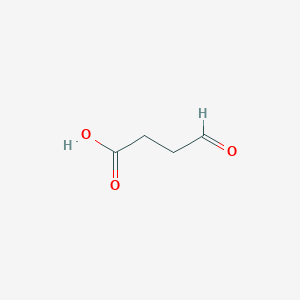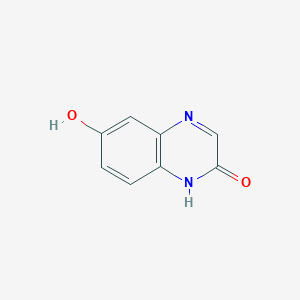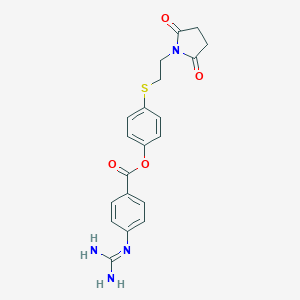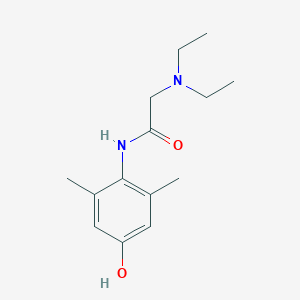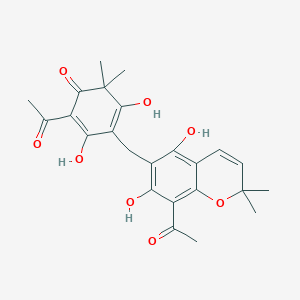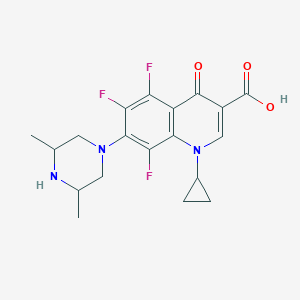![molecular formula C10H8N2O B044829 [2,3'-Bipyridin]-6'(1'H)-one CAS No. 381233-78-9](/img/structure/B44829.png)
[2,3'-Bipyridin]-6'(1'H)-one
描述
Synthesis Analysis
The synthesis of bipyridine derivatives typically involves palladium-catalyzed coupling reactions, as demonstrated in the synthesis of various bipyridylacetylenes from 6,6'-dibromo-2,2'-bipyridine and arylacetylenes (Butler & Soucy-Breau, 1991). These methods offer a versatile approach to access a wide range of bipyridine derivatives, including [2,3'-Bipyridin]-6'(1'H)-one, by altering the coupling components and conditions.
Molecular Structure Analysis
The molecular structure of bipyridine derivatives is characterized by the arrangement of pyridine rings and the substituents attached to them. X-ray crystallography studies provide detailed insights into the geometry, bonding, and spatial arrangement of atoms within these molecules. For instance, structures often reveal coordination to metals, hydrogen bonding, and π-π stacking interactions, contributing to their stability and reactivity (Wang et al., 2002).
Chemical Reactions and Properties
Bipyridine derivatives participate in a variety of chemical reactions, primarily serving as ligands in the formation of coordination compounds. They exhibit a strong ability to bind transition metals, forming complexes with diverse structures and properties. For example, complexes featuring bipyridine ligands can display interesting magnetic, catalytic, and luminescent properties, as seen in various coordination polymers and metal-organic frameworks (Lei et al., 2004).
科学研究应用
Application 1: Complexes of Square-Planar d8 Metal Ions
- Summary of Application : 2,2’-bipyridine ligands are used in the formation of complexes with square-planar d8 metal ions .
- Methods of Application : The reaction of [M(bpy)]2+ (M = Pd II and/or Pt II; bpy = 2,2’-bipyridine) moieties with model nucleobases leads to a variety of products, including 1:1, 1:2, and 2:2 (head–tail, ht, or head–head, hh) complexes .
- Results or Outcomes : By carefully analyzing the H5 (H5’) resonances of the bpy ligands, it is possible to assign binding situations of bpy ligands, even in multinuclear complexes with several [M(bpy)]2+ entities in different environments present .
Application 2: NMR Spectroscopy
- Summary of Application : 2,2’-bipyridine ligands are used in Nuclear Magnetic Resonance (NMR) spectroscopy .
- Methods of Application : NMR spectroscopy is a technique used to obtain detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the absorption of electromagnetic radiation by nuclei in a magnetic field .
- Results or Outcomes : NMR spectroscopy can provide detailed data on coupling constants and chemical shifts of various nuclei, including 1H, 13C, 19F, 31P, 77Se, 11B .
Application 3: Structure Determination Using Spectroscopic Methods
- Summary of Application : 2,2’-bipyridine ligands are used in structure determination using spectroscopic methods .
- Methods of Application : This set of pages originates from Professor Hans Reich’s “Structure Determination Using Spectroscopic Methods” course (Chem 605). It describes Nuclear Magnetic Resonance (NMR) in details relevant to Organic Chemistry .
- Results or Outcomes : It also includes NMR summary data on coupling constants and chemical shift of 1H, 13C, 19F, 31P, 77Se, 11B. Spectra (PDF form) of more than 600 compounds are also provided .
安全和危害
“[2,3’-Bipyridin]-6’(1’H)-one” is classified as having acute toxicity, both oral and dermal. It is toxic if swallowed or in contact with skin. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
5-pyridin-2-yl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWKTZWOSIVHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437133 | |
| Record name | [2,3'-Bipyridin]-6'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)-1,2-dihydropyridin-2-one | |
CAS RN |
381233-78-9 | |
| Record name | [2,3'-Bipyridin]-6'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

